molecular formula C7H12N4O B12335985 2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol

2-[(6-amino-4-pyrimidinyl)methylamino]Ethanol

Cat. No.: B12335985
M. Wt: 168.20 g/mol
InChI Key: KSKKTVMPGDNBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol is a versatile small molecule scaffold used in various scientific research applications. This compound, with the molecular formula C7H12N4O, is known for its unique structure that includes a pyrimidine ring substituted with an amino group and a methylaminoethanol moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol typically involves the reaction of 6-aminopyrimidine with methylamine and ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrimidines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-((6-Aminopyrimidin-4-yl)(methyl)amino)ethanol stands out due to its unique combination of a pyrimidine ring and a methylaminoethanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-[(6-aminopyrimidin-4-yl)methylamino]ethanol

InChI

InChI=1S/C7H12N4O/c8-7-3-6(10-5-11-7)4-9-1-2-12/h3,5,9,12H,1-2,4H2,(H2,8,10,11)

InChI Key

KSKKTVMPGDNBHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N)CNCCO

Origin of Product

United States

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